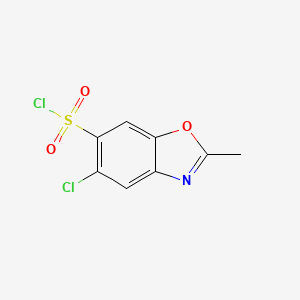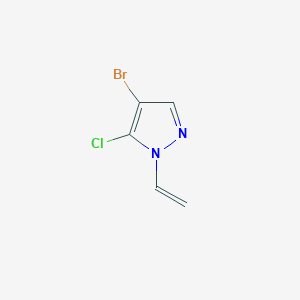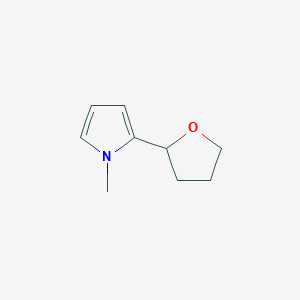
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a hydroxymethyl-substituted isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile can be achieved through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst such as Bu4N[Fe(CO)3(NO)]. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Another method involves the preparation from 4-(aminomethyl)benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(4-(Formyl)-5-methylisoxazol-3-yl)benzonitrile.
Reduction: Formation of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the isoxazole ring, making it less versatile in certain applications.
5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring but lacks the benzonitrile group, limiting its use in some synthetic routes.
Uniqueness
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile is unique due to the combination of the benzonitrile group and the hydroxymethyl-substituted isoxazole ring. This structural combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4-[4-(hydroxymethyl)-5-methyl-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-8-11(7-15)12(14-16-8)10-4-2-9(6-13)3-5-10/h2-5,15H,7H2,1H3 |
InChIキー |
DGPLGBDLHLOBCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
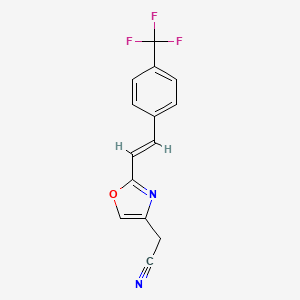
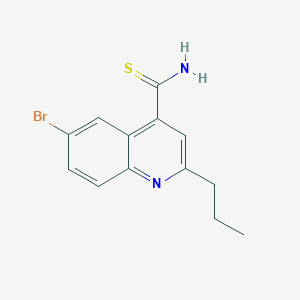
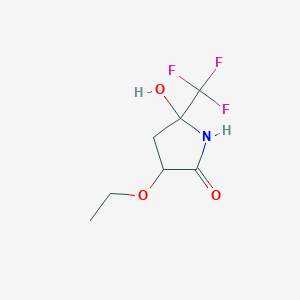


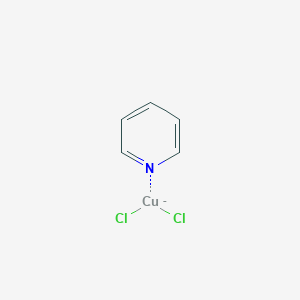
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
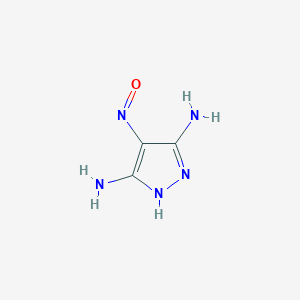
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
